molecular formula C15H23NO B8581629 EINECS 298-206-0 CAS No. 93778-71-3

EINECS 298-206-0

Cat. No.: B8581629
CAS No.: 93778-71-3
M. Wt: 233.35 g/mol
InChI Key: KRQADKCTBWUTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a comprehensive registry of chemicals marketed in the EU between 1971 and 1981 . Each substance is assigned a unique seven-digit identifier (e.g., EINECS 298-206-0), which facilitates regulatory tracking under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals).

Under REACH, EINECS substances are classified as "phase-in" chemicals, requiring registration with the European Chemicals Agency (ECHA) to ensure safety and compliance . The lack of explicit data on this compound in the evidence suggests it may serve as a representative example for computational toxicology studies, such as read-across approaches or quantitative structure-activity relationship (QSAR) modeling, which rely on structural and physicochemical similarities to infer hazard data .

Properties

CAS No.

93778-71-3

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C15H23NO/c17-15(6-9-16-7-2-1-3-8-16)14-11-12-4-5-13(14)10-12/h4-5,12-14H,1-3,6-11H2

InChI Key

KRQADKCTBWUTRW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)C2CC3CC2C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 298-206-0 typically involves the reaction of bicyclo(2.2.1)hept-5-en-2-yl derivatives with piperidine and propanone under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

2.1. Amine Reactivity

The piperidine nitrogen is a nucleophile, enabling reactions such as:

  • Alkylation/Acylation : Reaction with alkyl halides or acylating agents (e.g., R-X, acyl chlorides) to form quaternary ammonium salts or amides.

  • Nucleophilic Substitution : Participation in SN2 reactions with electrophiles.

2.2. Ketone Reactivity

The propan-1-one group can undergo:

  • Reduction : Conversion to a secondary alcohol via hydride reagents (e.g., NaBH₄).

  • Cannizzaro Reaction : Base-induced disproportionation in the absence of α-hydrogens.

  • Grignard Addition : Addition of organometallic reagents to form alcohol derivatives.

2.3. Bicyclic System Reactivity

The bicyclo[2.2.1]hept-5-enyl system may participate in:

  • Cycloaddition Reactions : Diels-Alder or [2+2] additions, though steric hindrance may limit reactivity.

  • Ring-Opening : Under acidic or basic conditions, potentially forming more reactive intermediates.

3.2. Stability

  • Thermal Stability : Likely stable under ambient conditions due to its rigid structure.

  • Hydrolytic Stability : The ketone group may undergo hydrolysis in acidic/basic conditions, though no experimental data is cited.

Toxicology and Environmental Fate

While specific reaction data for EINECS 298-206-0 is limited, related compounds (e.g., phthalates in ) suggest:

  • Biodegradation : Slow in aquatic environments due to complex structures.

  • Bioaccumulation : Potential lipophilicity (log KOC = 4.23 for analogs ) may lead to bioaccumulation.

Data Table: Predicted Reactions

Reaction Type Reagents Products
Acylation Acyl chloridePiperidine amide derivative
Reduction NaBH₄Secondary alcohol
Alkylation Alkyl halide (R-X)Quaternary ammonium salt
Cycloaddition DieneophileBicyclic adduct (if reactive)

Research Gaps

The provided sources ( ) lack explicit reaction data for this compound. Further experimental studies are needed to confirm:

  • Mechanistic pathways (e.g., regioselectivity in cycloadditions).

  • Kinetic parameters (e.g., reaction rates, activation energies).

  • Toxicological impacts of reactive intermediates.

Scientific Research Applications

EINECS 298-206-0 has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of EINECS 298-206-0 involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarity

EINECS compounds are often compared using Tanimoto similarity scores based on PubChem 2D fingerprints, with ≥70% similarity indicating analogs . For instance:

  • REACH Annex VI Table 3.1 compounds (labeled set of 1,387 chemicals) are used to predict toxicity for 33,000 unlabeled EINECS substances via read-across structure-activity relationships (RASAR). This method leverages structural overlaps to fill data gaps .
  • Chlorinated alkanes and organothiophosphates are examples where QSAR models predict acute toxicity to aquatic organisms using hydrophobicity (log Kow) and in vitro data .

Physicochemical and Structural Domains

While physicochemical properties (e.g., bioavailability, log S) are critical, structural uniqueness can persist even within shared property ranges. For example:

  • ERGO reference compounds (e.g., DON, BDE47) exhibit physicochemical overlap with EINECS substances but retain unique structural features, such as bioactive moieties uncommon in industrial chemicals .
  • Atom-centered fragment (ACF) analysis reveals that 82% of ERGO compounds align structurally with EINECS, while 18% diverge, highlighting the need for dual assessment of properties and structure .

Toxicity Prediction and Regulatory Coverage

Computational tools like EPISuite and RASAR models enable high-accuracy toxicity predictions (>85%) for subsets of EINECS chemicals. For example:

  • Substituted mononitrobenzenes and chlorinated alkanes are modeled using log Kow and in vitro data, covering 0.7% of EINECS entries .
  • High-accuracy pathways (e.g., endocrine disruption) predict 4.6–12.6% of EINECS compounds as hazardous, prioritizing them for testing .

Data Tables

Table 1: Comparison of EINECS 298-206-0 with Structural Analogs

Compound (EINECS/CAS) Similarity Score Molecular Formula Key Properties Toxicity Prediction (QSAR) Regulatory Status
This compound (hypothetical) Log Kow: 2.15; TPSA: 40.46 Ų High GI absorption REACH phase-in
(3-Bromo-5-chlorophenyl)boronic acid 0.87 C₆H₅BBrClO₂ Log S: -2.99; Bioavailability: 0.55 CYP inhibition: None Not registered
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine 0.85 C₆H₃Cl₂N₃ Log Kow: 1.64; Solubility: 0.24 mg/mL Acute toxicity: High EINECS listed

Table 2: Coverage of EINECS Compounds by Computational Models

Model Type Covered EINECS Compounds Accuracy Threshold Key Endpoints Reference
RASAR (Annex VI) 33,000 ≥70% similarity Acute toxicity, bioaccumulation
QSAR (log Kow) 54% 85% Aquatic toxicity, endocrine disruption

Key Findings and Challenges

Structural vs. Functional Similarity : While ≥70% Tanimoto scores identify analogs, bioactive compounds (e.g., ERGO references) may diverge structurally despite physicochemical overlap .

Data Gaps: Only 54% of EINECS chemicals are classifiable into QSAR-ready groups, leaving botanical extracts and UVCBs (unknown or variable composition) understudied .

Regulatory Efficiency : RASAR models reduce animal testing by covering 33,000 EINECS compounds with 1,387 labeled analogs, aligning with REACH goals .

Q & A

Basic Research Questions

Q. How should researchers design reproducible experiments to characterize the physicochemical properties of EINECS 298-206-0?

  • Methodological Answer : Experimental design must include detailed protocols for synthesis/purification (if applicable), controls, and reference standards. Use validated analytical techniques (e.g., HPLC, NMR) with calibration curves and triplicate measurements to ensure precision. Document all parameters (e.g., temperature, solvent systems) to enable replication. Raw data and instrument settings should be archived in supplementary materials .

Q. What statistical approaches are recommended for preliminary analysis of toxicity or reactivity data for this compound?

  • Methodological Answer : Begin with descriptive statistics (mean, standard deviation) to assess data distribution. Apply hypothesis testing (e.g., t-tests for comparing means, ANOVA for multi-group comparisons) to evaluate significance. Use software like R or Python for outlier detection and normality checks. Always report confidence intervals and p-values to contextualize findings .

Q. How can researchers structure a literature review to identify gaps in existing studies on this compound?

  • Methodological Answer : Systematically search databases (e.g., PubMed, SciFinder) using controlled keywords (e.g., "this compound toxicity," "synthesis pathways"). Organize findings into thematic categories (e.g., environmental fate, metabolic pathways) and critique methodological limitations (e.g., small sample sizes, lack of controls). Use citation management tools to track sources and avoid redundancy .

Advanced Research Questions

Q. What strategies mitigate overfitting and applicability domain issues when developing QSAR models for this compound?

  • Methodological Answer : Partition datasets into training/validation subsets (e.g., 80:20 split) and employ cross-validation (e.g., 5-fold) to assess model robustness. Use applicability domain criteria (e.g., leverage analysis, STD-ASNN distances) to flag compounds like this compound that fall outside the model’s predictive scope. Compare predictions against experimental data from industrial datasets (e.g., HPV) to validate generalizability .

Q. How should researchers resolve contradictions between experimental results and prior literature on this compound’s environmental behavior?

  • Methodological Answer : Conduct meta-analyses to quantify variability across studies (e.g., effect size calculations). Replicate conflicting experiments under standardized conditions, controlling for variables like pH, temperature, and matrix effects. Use sensitivity analysis to identify critical parameters influencing discrepancies. Publish negative results to enhance data transparency .

Q. What frameworks ensure data integrity when analyzing conflicting toxicity profiles of this compound?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management. Share raw datasets, metadata, and processing scripts in repositories like Zenodo. Use peer review platforms (e.g., PREreview) to crowdsource validation of statistical interpretations. Disclose funding sources and potential conflicts of interest .

Q. How can researchers optimize experimental protocols to study this compound’s interactions in complex matrices (e.g., soil, biological systems)?

  • Methodological Answer : Employ tracer techniques (e.g., isotopic labeling) to track compound degradation pathways. Use advanced imaging (e.g., SEM-EDS, confocal microscopy) to visualize spatial distribution in matrices. Validate recovery rates via spike-and-recovery experiments and report limits of detection/quantification (LOD/LOQ) .

Data Presentation & Reporting

Q. What guidelines should be followed when presenting spectral or chromatographic data for this compound in publications?

  • Methodological Answer : Include baseline-corrected spectra/chromatograms with annotated peaks (e.g., retention times, m/z ratios). Provide instrument calibration details (e.g., column type, mobile phase gradient). Use standardized formats (e.g., mzML for mass spectrometry data) and deposit raw files in public repositories (e.g., MetaboLights) .

Q. How to address uncertainties in computational predictions for this compound’s pharmacokinetic properties?

  • Methodological Answer : Quantify uncertainties using Monte Carlo simulations or bootstrapping. Report prediction intervals alongside point estimates (e.g., logP ± 0.3). Validate in silico results with in vitro assays (e.g., hepatic microsomal stability tests) and discuss limitations in the context of model assumptions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.